molecular formula C18H20BrNO B11688037 N-(2-bromo-4-methylphenyl)-4-tert-butylbenzamide

N-(2-bromo-4-methylphenyl)-4-tert-butylbenzamide

Cat. No.: B11688037
M. Wt: 346.3 g/mol
InChI Key: BCYOGALJZQEGOT-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-4-tert-butylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 4-position of the phenyl ring, along with a tert-butyl group attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-4-tert-butylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-4-tert-butylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of N-(2-substituted-4-methylphenyl)-4-tert-butylbenzamide derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-4-tert-butylbenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromo-4-methylphenyl)-4-tert-butylbenzamide is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and selectivity in various applications compared to similar compounds.

Properties

Molecular Formula

C18H20BrNO

Molecular Weight

346.3 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-4-tert-butylbenzamide

InChI

InChI=1S/C18H20BrNO/c1-12-5-10-16(15(19)11-12)20-17(21)13-6-8-14(9-7-13)18(2,3)4/h5-11H,1-4H3,(H,20,21)

InChI Key

BCYOGALJZQEGOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)Br

Origin of Product

United States

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